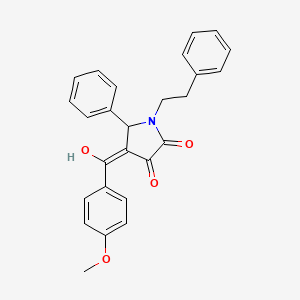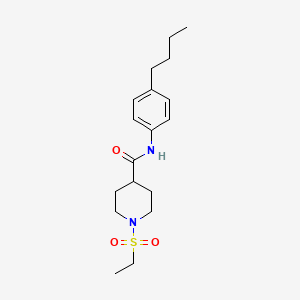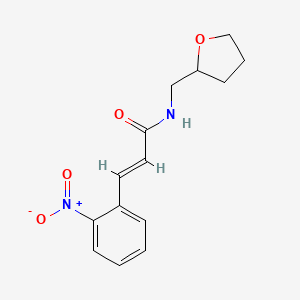![molecular formula C17H18ClN3O2 B5460543 N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5460543.png)
N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a chemical compound that has been used extensively in scientific research. CMU is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of CMU is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and differentiation. CMU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. It has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
CMU has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. CMU has also been shown to have neuroprotective effects and can protect against oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMU in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. It is also relatively stable and has a long shelf life. However, one of the limitations of using CMU is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and working with CMU.
Direcciones Futuras
There are several future directions for research on CMU. One area of interest is its potential as a treatment for neurodegenerative diseases. Several studies have shown that CMU has neuroprotective effects and can protect against oxidative stress in neuronal cells. Further research is needed to investigate its potential as a therapeutic agent for these diseases.
Another area of interest is its potential as an anti-cancer agent. Several studies have shown that CMU has antitumor activity and can inhibit the growth of cancer cells. Further research is needed to investigate its mechanism of action and its potential as a treatment for different types of cancer.
In conclusion, CMU is a chemical compound that has been extensively used in scientific research. It has shown potential as a therapeutic agent for neurodegenerative diseases and as an anti-cancer agent. Further research is needed to investigate its mechanism of action and its potential as a treatment for these diseases.
Métodos De Síntesis
The synthesis of CMU involves the reaction of 4-(4-morpholinyl)aniline with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CMU. This method of synthesis has been used in several studies and has proven to be effective in producing high yields of CMU.
Aplicaciones Científicas De Investigación
CMU has been used extensively in scientific research to investigate its potential as a therapeutic agent. Several studies have shown that CMU has antitumor activity and can inhibit the growth of cancer cells. Other studies have investigated the potential of CMU as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-2-1-3-15(12-13)20-17(22)19-14-4-6-16(7-5-14)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDZOUGXMRPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5460461.png)
![ethyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxo-2-butenoate](/img/structure/B5460469.png)
![N-cyclohexyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5460475.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5460491.png)
![7-(cyclopropylcarbonyl)-4-(3-propoxypiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5460500.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5460516.png)
![N,1-dimethyl-N-[(1-methyl-2-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460535.png)
![N-(2-ethoxypropyl)-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460540.png)
![N-{3-[N-(4-biphenylylcarbonyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B5460542.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5460555.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-thienylmethyl)acetamide](/img/structure/B5460570.png)
